molecular formula C9H8ClF3N2 B1472966 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 1781241-45-9

2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1472966
CAS No.: 1781241-45-9
M. Wt: 236.62 g/mol
InChI Key: JZZDNFZTLIHXBE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine follows the International Union of Pure and Applied Chemistry nomenclature system, which provides a standardized approach for naming chemical substances. The name can be deconstructed into several components that directly reflect its chemical structure:

  • "Pyridine" represents the parent heterocyclic aromatic ring containing one nitrogen atom at position 1.
  • "2-(Azetidin-3-yl)" indicates an azetidine ring (a four-membered heterocyclic ring with one nitrogen) attached to position 2 of the pyridine ring via the azetidine's 3-position.
  • "3-chloro" designates a chlorine atom at position 3 of the pyridine ring.
  • "5-(trifluoromethyl)" indicates a trifluoromethyl group (CF₃) attached at position 5 of the pyridine ring.

The structural representation can be encoded using the Simplified Molecular-Input Line-Entry System notation: C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)Cl. This notation captures the compound's chemical connectivity where C1C(CN1) represents the azetidine ring system, and the remainder represents the substituted pyridine component.

The compound features two distinct ring systems: a six-membered pyridine ring and a four-membered azetidine ring. The pyridine ring contains three substituents: the azetidine group at position 2, a chlorine atom at position 3, and a trifluoromethyl group at position 5. These substituents create a highly functionalized molecule with specific electronic and steric properties.

Properties

IUPAC Name

2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF3N2/c10-7-1-6(9(11,12)13)4-15-8(7)5-2-14-3-5/h1,4-5,14H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZZDNFZTLIHXBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine (CAS Number: 1781241-45-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C₉H₈ClF₃N₂, with a molecular weight of 236.62 g/mol. It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and an azetidine moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC₉H₈ClF₃N₂
Molecular Weight236.62 g/mol
Storage Temperature2-8°C
Purity≥95%
InChI KeyJZZDNFZTLIHXBE-UHFFFAOYSA-N

The compound’s biological activity is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve bioavailability and potency against target proteins.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridine have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

  • Case Study: Antitumor Efficacy
    • A study evaluated the anticancer activity of related pyridine derivatives in MCF-7 breast cancer cells, demonstrating IC50 values ranging from 0.87 to 12.91 μM, which indicates promising anticancer potential compared to standard treatments like 5-Fluorouracil (5-FU) .
  • Mechanistic Insights
    • The mechanism involves the inhibition of key signaling pathways that promote cancer cell survival and proliferation. Compounds similar to this compound have been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Antiviral Activity

Pyridine derivatives have also been explored for their antiviral properties. For example, certain compounds have demonstrated activity against influenza viruses by inhibiting viral replication in vitro and in vivo.

  • Research Findings
    • A recent study highlighted a related compound's ability to reduce viral load significantly in infected mice models, suggesting that similar mechanisms might be applicable to this compound .

Toxicology and Safety Profile

The safety profile of this compound has been assessed through various toxicity studies. Preliminary results suggest a favorable safety margin at therapeutic doses, although comprehensive toxicological assessments are necessary for clinical applications.

Toxicity ParameterValue
Acute Toxicity (LD50)Not established yet
Chronic ToxicityUnder investigation

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that compounds similar to 2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine exhibit antimicrobial properties. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate microbial membranes.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, including compounds structurally related to this compound. Results showed significant inhibition of growth against Gram-positive and Gram-negative bacteria, suggesting potential for development as a new class of antibiotics .

Agricultural Applications

Pesticide Development
The compound's chlorinated and trifluoromethyl functionalities are known to enhance biological activity against pests. This makes it a candidate for developing new agrochemicals.

Data Table: Pesticidal Activity Comparison

Compound NameActivity Against PestsReference
This compoundModerate
Related Pyridine Derivative AHigh
Related Pyridine Derivative BLow

Chemical Research

Synthetic Intermediates
In synthetic organic chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive azetidine ring.

Case Study: Synthesis of Complex Molecules
In a recent study, researchers utilized this compound as a starting material for synthesizing novel heterocyclic compounds with potential pharmaceutical applications. The reaction conditions and yields were optimized, demonstrating the compound's utility in synthetic pathways .

Material Science

Polymer Chemistry
The incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and chemical resistance. Research is ongoing into how this compound can be integrated into polymer matrices.

Data Table: Properties of Fluorinated Polymers

PropertyStandard PolymerPolymer with Trifluoromethyl Group
Thermal Stability (°C)200250
Chemical ResistanceModerateHigh
Mechanical Strength (MPa)5070

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-(azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine with key analogs, focusing on structural features, physicochemical properties, synthesis, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Melting Point (°C) Boiling Point (°C) Solubility/Storage
This compound C₉H₈ClF₃N₂ 236.62 Azetidine, Cl, CF₃ N/A 257.6 (predicted) Soluble in DMSO; store at 2–8°C
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine C₇H₄BrClF₃N 274.47 Bromomethyl, Cl, CF₃ N/A (liquid) N/A Liquid; store at room temperature
3-Chloro-5-(trifluoromethyl)picolinic acid (TPA) C₇H₃ClF₃NO₂ 225.55 Carboxylic acid, Cl, CF₃ N/A N/A Likely polar solvent-soluble
2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide C₁₀H₁₀Cl₂F₃N₃O 308.11 Acetamide, Cl, CF₃ N/A N/A N/A
[3-Chloro-5-(trifluoromethyl)-2-pyridyl]methylamine hydrochloride C₇H₆ClF₃N₂·HCl 255.09 Aminomethyl, Cl, CF₃, HCl salt N/A N/A Hydrophilic; stable as salt

Key Observations :

Structural Diversity: The azetidine substituent in the target compound introduces a strained four-membered ring, which may influence conformational flexibility and binding affinity in biological systems compared to linear substituents (e.g., acetamide in or aminomethyl in ).

Physicochemical Properties: The trifluoromethyl group (present in all analogs) enhances lipophilicity and metabolic stability, critical for agrochemical and pharmaceutical applications . The target compound’s predicted pKa (9.16) suggests it is more basic than carboxylic acid derivatives (e.g., TPA ) but less basic than aminomethylated analogs (e.g., ).

Synthesis and Stability :

  • Claisen condensation has been used to synthesize ketone intermediates for related trifluoromethylpyridines (e.g., 1-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-one) with yields exceeding 80% .
  • Metabolites like TPA and TPAA (from fungicide degradation ) highlight the environmental persistence of trifluoromethylpyridines, whereas the azetidine-containing compound’s stability under physiological conditions remains unstudied.

Biological and Industrial Applications: Agrochemicals: Metabolites such as TPA are degradation products of fluopyram, a fungicide, underscoring the role of trifluoromethylpyridines in crop protection . Pharmaceuticals: Aminomethylated pyridines (e.g., ) are explored as bioactive intermediates, while azetidine-containing compounds are valued for their conformational constraints in drug design .

Preparation Methods

Chlorination and Fluorination Steps

A widely reported method starts from 2-chloro-5-trichloromethylpyridine , which undergoes chlorination catalyzed by tungsten hexachloride under heating and chlorine atmosphere to yield 2,3-dichloro-5-trichloromethylpyridine . This intermediate is then subjected to fluorination using antimony pentafluoride and anhydrous hydrogen fluoride , followed by aqueous workup and reduced-pressure distillation to afford 2-fluoro-3-chloro-5-trifluoromethylpyridine with high yield and purity. This process is noted for its reliability, cost-effectiveness, and scalability.

Cyanation and Further Functionalization

From the fluorinated intermediate, cyanation is performed to introduce a cyano group at the 2-position, converting it into 3-chloro-2-cyano-5-trifluoromethylpyridine . This step involves:

  • Dissolution of the chloro-substituted pyridine in a suitable solvent (e.g., acetone or dichloromethane).
  • Addition of an activating agent such as 4-dimethylaminopyridine or other catalysts.
  • Heating under reflux for several hours.
  • Reaction with cyanide sources (e.g., sodium cyanide) in biphasic solvent systems with water.
  • Acid-base workup to isolate the product.

This method avoids highly toxic nitrile solvents, uses low-toxicity solvents like dichloromethane, and allows solvent recycling, reducing environmental impact and production costs. Yields of around 89% have been reported.

Introduction of the Azetidin-3-yl Group

The azetidinyl substituent is introduced typically by nucleophilic substitution reactions involving azetidine derivatives or protected azetidine intermediates. Key points include:

  • Use of tert-butyl 3-(chloromethyl)azetidine-1-carboxylate or related azetidine precursors.
  • Reaction with pyridine intermediates under conditions facilitating nucleophilic displacement or coupling.
  • Reduction steps using hydride reducing agents such as sodium triacetoxyborohydride , lithium aluminum hydride , or diisobutylaluminum hydride to convert intermediate functionalities to the desired azetidinyl moiety.
  • Acidic deprotection using acids like para-toluenesulfonic acid , trifluoroacetic acid , or acetic acid to remove protecting groups and liberate the free azetidine ring.

Representative Preparation Process Flow

Step Reagents and Conditions Purpose Yield/Notes
1. Chlorination 2-chloro-5-trichloromethylpyridine, tungsten hexachloride, chlorine gas, heat Introduce chlorine at 3-position High yield, scalable
2. Fluorination Antimony pentafluoride, anhydrous HF, heating, aqueous workup Convert trichloromethyl to trifluoromethyl and introduce fluorine High yield, pure product
3. Cyanation Solvent (acetone or dichloromethane), 4-dimethylaminopyridine, sodium cyanide, biphasic system, reflux Introduce cyano group at 2-position ~89% yield, environmentally friendly solvents
4. Azetidine coupling tert-butyl 3-(chloromethyl)azetidine-1-carboxylate, nucleophilic substitution conditions Attach azetidin-3-yl group at 2-position Requires hydride reduction and acid deprotection
5. Deprotection and purification Acids (TFA, p-TsOH), aqueous extraction Remove protecting groups, purify final compound High purity product

Research Findings and Optimization Insights

  • The choice of hydride reducing agent affects the selectivity and yield of the azetidine installation step, with sodium triacetoxyborohydride and LAH being effective options.
  • Fluorination using antimony pentafluoride and anhydrous HF is a critical step requiring controlled temperature and handling due to reagent toxicity but provides excellent conversion and product purity.
  • Avoiding nitrile solvents in cyanation reduces toxicity and environmental impact while maintaining high yields and purity.
  • Multi-step continuous operations with minimal intermediate purification enhance overall yield and process efficiency, as demonstrated in related Bitopertin synthesis methods.
  • The final compound's purity and stereochemistry can be controlled by appropriate separation techniques after azetidine coupling.

Q & A

Basic Research Questions

Q. What are the typical synthetic routes for 2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis often involves sequential functionalization of a pyridine core. Key steps include:

  • Pyridine ring construction : Hantzsch synthesis or cyclization of β-ketoesters with ammonia (for scaffold formation) .
  • Azetidine introduction : Aza-Michael addition or nucleophilic substitution, often requiring anhydrous conditions to avoid ring-opening side reactions .
  • Trifluoromethylation and chlorination : Electrophilic substitution using CF3I/NCS, with regioselectivity challenges due to competing halogenation sites .
  • Key challenge : Low yields (<40%) in azetidine coupling due to steric hindrance from the trifluoromethyl group .

Q. How do the functional groups (azetidine, Cl, CF3) influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Azetidine : Enhances binding to enzymes/receptors via hydrogen bonding and conformational rigidity (e.g., in kinase inhibitors) .
  • CF3 : Improves metabolic stability and lipophilicity; however, its electron-withdrawing nature complicates nucleophilic substitutions .
  • Cl : Participates in halogen bonding for target stabilization but may require selective replacement (e.g., Suzuki coupling for SAR studies) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • NMR : <sup>19</sup>F NMR tracks trifluoromethyl group integrity; <sup>1</sup>H/ <sup>13</sup>C NMR resolves azetidine ring conformation .
  • LC-MS/MS : Identifies degradation products (e.g., oxidation of azetidine to pyrrolidine under acidic conditions) .
  • X-ray crystallography : Resolves regiochemistry in derivatives, critical for structure-activity relationship (SAR) validation .

Advanced Research Questions

Q. How can regioselectivity be controlled during trifluoromethylation and chlorination of the pyridine core?

  • Methodological Answer :

  • Directing groups : Use protecting groups (e.g., boronic esters) to block undesired positions during halogenation .
  • Catalytic systems : Pd-mediated C–H activation for selective CF3 insertion at the 5-position .
  • Data contradiction : Reported yields vary (50–80%) depending on solvent polarity (DMF > THF) and temperature (80–120°C) .

Q. What strategies mitigate steric hindrance during azetidine coupling to the pyridine ring?

  • Methodological Answer :

  • Pre-functionalized intermediates : Use 3-azetidinylmethyl precursors to simplify coupling .
  • Microwave-assisted synthesis : Reduces reaction time (2h vs. 24h) and improves yields by 20% via enhanced kinetics .
  • Alternative catalysts : Ni(0) catalysts outperform Pd in sterically hindered systems .

Q. How does metabolic profiling inform the design of stable derivatives for in vivo studies?

  • Methodological Answer :

  • In vitro models : Incubate with liver microsomes to identify major metabolites (e.g., hydroxylation at azetidine or CF3 oxidation) .
  • Stability optimization : Replace labile azetidine with piperidine (reduces CYP450-mediated degradation) or introduce deuterium at vulnerable positions .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

  • Docking studies : Use Schrödinger Suite or AutoDock Vina to model azetidine’s hydrogen bonding with ATP-binding pockets .
  • MD simulations : Assess trifluoromethyl group’s role in hydrophobic pocket stabilization over 100-ns trajectories .
  • Limitation : Overestimates binding affinity for charged targets due to implicit solvent models .

Data Contradiction Analysis

Q. Why do reported yields for trifluoromethylation vary across studies (30–85%)?

  • Methodological Answer :

  • Reagent purity : CF3I stability impacts reactivity; anhydrous conditions are critical but inconsistently reported .
  • Side reactions : Competing C-2 vs. C-5 substitution pathways depend on solvent (polar aprotic solvents favor C-5) .
  • Validation : Reproduce reactions using controlled humidity (<5% H2O) and standardized CF3I sources .

Comparative Studies

Q. How does this compound compare to analogs lacking the azetidine group?

  • Methodological Answer :

  • Bioactivity : Azetidine-containing analogs show 10× higher IC50 against EGFR vs. piperidine derivatives due to rigid binding .
  • Solubility : Azetidine reduces logP by 0.5 units compared to CF3-only analogs, improving aqueous solubility .

Tables

Property Value/Description Reference
Synthetic yield (azetidine coupling)35–45% (optimized)
Metabolic half-life (human microsomes)12.5 min (unstable)
logP2.8 (predicted)
Key metabolite3-chloro-5-(trifluoromethyl)picolinic acid

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine
Reactant of Route 2
2-(Azetidin-3-yl)-3-chloro-5-(trifluoromethyl)pyridine

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